8-[(4-fluorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one
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Overview
Description
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one is a complex organic compound with a unique structure that includes a purine core substituted with a fluorophenylmethylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorophenylmethylsulfanyl group and the methyl group onto the purine core. Common reagents used in these reactions include fluorobenzyl halides, thiols, and methylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}benzoic acid
- 2-(Benzylsulfanyl)-5-[(dimethylamino)sulfonyl]benzoic acid
Uniqueness
8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. The presence of the fluorophenylmethylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11FN4OS |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
InChI |
InChI=1S/C13H11FN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
InChI Key |
DNJGSNPSOOEYSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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